2-Benzyloxy-5-bromopyrazine CAS 1208084-90-5 properties
2-Benzyloxy-5-bromopyrazine CAS 1208084-90-5 properties
Executive Summary & Chemical Identity[1]
2-Benzyloxy-5-bromopyrazine is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands. Structurally, it functions as a masked pyrazinone . The benzyloxy group serves two critical roles: it protects the tautomeric hydroxyl/oxo functionality, improving solubility in organic solvents during transition-metal catalyzed cross-couplings, and it prevents catalyst poisoning often associated with free lactams.
Researchers utilize this scaffold to introduce a pyrazine core into drug candidates via the reactive C-Br bond (C5 position), subsequently unmasking the C2 position to reveal a hydrogen-bond donor/acceptor motif (pyrazinone) or retaining the benzyl ether for hydrophobic interactions.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Value |
| CAS Number | 1208084-90-5 |
| IUPAC Name | 2-bromo-5-(phenylmethoxy)pyrazine |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, THF, DMSO, DMF; Insoluble in water |
| pKa (Predicted) | ~0.5 (Pyrazine N), ~13 (Deprotected OH) |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic due to benzyl group) |
| SMILES | Brc1cncc(OCc2ccccc2)n1 |
Synthetic Routes & Production
The synthesis of 2-benzyloxy-5-bromopyrazine relies on Nucleophilic Aromatic Substitution (SNAr) . The pyrazine ring is electron-deficient, making the carbon atoms attached to halogens highly susceptible to nucleophilic attack by alkoxides.
Mechanism of Action
The reaction utilizes 2,5-dibromopyrazine as the electrophile. Because the pyrazine ring possesses
Experimental Protocol: SNAr Synthesis
Note: This protocol is designed for gram-scale synthesis.
Reagents:
-
2,5-Dibromopyrazine (1.0 equiv)
-
Benzyl alcohol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
) or Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to pyrazine). Cool to 0°C. -
Alkoxide Formation: Dropwise add Benzyl alcohol (1.1 equiv). Evolution of
gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous. -
Addition: Add a solution of 2,5-dibromopyrazine (1.0 equiv) in THF dropwise to the alkoxide mixture at 0°C.
-
Expert Tip: Adding the electrophile to the nucleophile (inverse addition) can sometimes favor bis-substitution if local concentrations are high. However, due to the deactivation described above, standard addition is usually safe. For highest purity, keep the mixture cold.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.
-
Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.[1] Dry over .[1] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Caption: SNAr synthesis pathway utilizing electronic deactivation to prevent bis-substitution.
Reactivity Profile & Functionalization
The utility of CAS 1208084-90-5 lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation, while the benzyl ether serves as a latent functional group.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C5-position is activated for oxidative addition by Pd(0). The electron-donating benzyloxy group at C2 slightly deactivates the C5-Br bond compared to a di-bromo species, but standard catalytic systems work efficiently.
Standard Protocol:
-
Catalyst:
(5 mol%) or . -
Base:
(2.0 M aq) or (solid). -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
-
Conditions: 80–100°C, 2–12 hours.
B. Deprotection (Unmasking the Pyrazinone)
Removing the benzyl group reveals the 2-hydroxypyrazine, which predominantly exists as the 2(1H)-pyrazinone tautomer. This motif is a classic pharmacophore in kinase inhibitors (mimicking the hinge-binding region).
Methods:
-
Hydrogenolysis (Mild):
(1 atm), 10% Pd/C, MeOH/EtOAc.-
Note: If the R-group installed at C5 contains alkenes or alkynes, this method will reduce them.
-
-
Acidic Cleavage (Harsh): TFA/Thioanisole or HBr/Acetic Acid. Used when the C5 substituent is sensitive to reduction.
Visualization: Divergent Reactivity
Caption: Strategic divergence allowing access to complex pyrazinone scaffolds via C-Br functionalization followed by deprotection.
Handling, Stability & Safety
Stability[8]
-
Hydrolysis: Stable to aqueous base. Susceptible to hydrolysis in strong aqueous acids at high temperatures (cleaves benzyl ether).
-
Oxidation: The benzyloxy methylene is susceptible to radical oxidation if exposed to air/light over prolonged periods (forming the benzoate).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
Safety Data (GHS Classification)
Based on analog data for halogenated alkoxypyrazines.[2]
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[2]
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Identity & Properties
-
PubChem. Compound Summary for CAS 1208084-90-5. National Library of Medicine (US).
-
- Synthetic Methodology (SNAr on Pyrazines): General Pyrazine Functionalization: Sato, N. (1980). "Studies on pyrazines. Synthesis of hydroxypyrazines and their derivatives." Journal of Heterocyclic Chemistry, 17(1), 143-147. (Foundational chemistry for alkoxy-halopyrazines).
-
Cross-Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
- Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzyl ether cleavage conditions).
